GlcNAc beta(1-3)GalNAc-alpha-Thr

Vue d'ensemble

Description

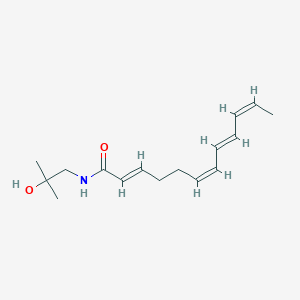

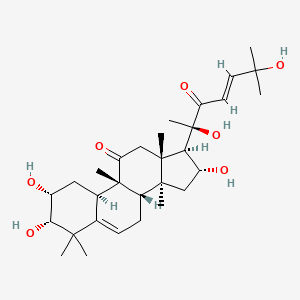

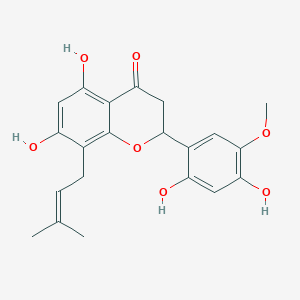

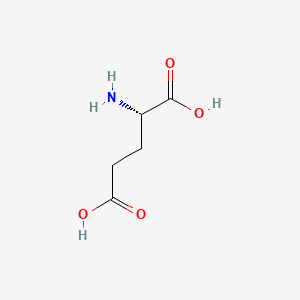

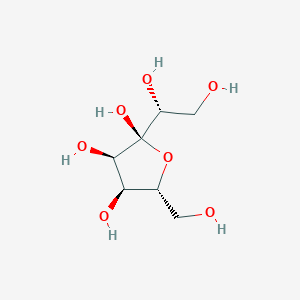

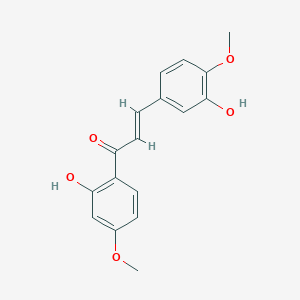

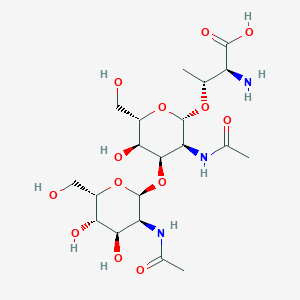

GlcNAc beta(1-3)GalNAc-alpha-Thr, also known as O-[2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-galactopyranosyl]-L-threonine, is a complex carbohydrate compound. It is a type of glycopeptide, which means it consists of a peptide linked to a carbohydrate. This compound is significant in the study of glycosylation, a process where sugars are chemically attached to proteins or lipids, influencing their function and stability.

Mécanisme D'action

Target of Action

The primary target of GlcNAc beta(1-3)GalNAc-alpha-Thr is the protein alpha-dystroglycan (DAG1) . This protein plays a crucial role in the biosynthesis of the phosphorylated O-mannosyl trisaccharide, a carbohydrate structure present in alpha-dystroglycan . This structure is required for binding laminin G-like domain-containing extracellular proteins with high affinity .

Mode of Action

This compound acts coordinately with GTDC2/POMGnT2 to synthesize a GalNAc-beta3-GlcNAc-beta-terminus at the 4-position of protein O-mannose . This interaction results in the biosynthesis of the phosphorylated O-mannosyl trisaccharide .

Biochemical Pathways

The compound is involved in the hexosamine biosynthesis pathway (HBP) . This pathway synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), an active form of GlcNAc . The HBP is highly conserved across organisms and plays a pivotal role in the normal growth and development of organisms .

Pharmacokinetics

It’s known that the compound is a biochemical reagent used for proteomics research . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the creation of a unique carbohydrate structure, GalNAc-beta-1-3GlcNAc, on N- and O-glycans . This modification plays an important role in a broad range of cellular functions by modifying nuclear, cytosolic, and mitochondrial proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, truncated O-glycosylation, also known as Tn antigen or O-GalNAcylation, is highly upregulated in diseases such as cancer, autoimmune disorders, neurodegenerative diseases, and IgA nephropathy . Characterization of O-GalNAcylation helps decipher the role of Tn antigen in physiopathology and therapy .

Analyse Biochimique

Biochemical Properties

GlcNAc beta(1-3)GalNAc-alpha-Thr interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The addition of this compound to proteins is catalyzed by the enzyme O-GlcNAc transferase (OGT), and its removal is catalyzed by O-GlcNAcase (OGA) . The levels of protein O-GlcNAcylation, which involves the addition of this compound, change in response to nutrient availability and metabolic, oxidative, and proteotoxic stress .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The addition of this compound confers unique lectin recognition properties to N-glycans .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the structure and function of proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the hexosamine biosynthesis pathway (HBP), a metabolic pathway that synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . It interacts with various enzymes and cofactors in this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of GlcNAc beta(1-3)GalNAc-alpha-Thr involves highly stereoselective glycosylation reactions. One effective method uses GalN3 donors with N-phenyl trifluoroacetimidate, which provides excellent yields and stereoselectivity under mild conditions . The reaction typically involves the use of reagents like TMSI (trimethylsilyl iodide) and Ph3PO (triphenylphosphine oxide) to facilitate the formation of the desired glycosidic linkage.

Industrial Production Methods

Industrial production of such glycopeptides often involves enzymatic synthesis due to its specificity and efficiency. Enzymes like glycosyltransferases are used to transfer sugar moieties to the peptide backbone, ensuring high yield and purity. This method is preferred over chemical synthesis for large-scale production due to its eco-friendliness and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

GlcNAc beta(1-3)GalNAc-alpha-Thr can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.

Reduction: This can be used to alter the functional groups on the peptide backbone.

Substitution: Common in modifying the sugar moieties to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like periodate can be used under mild conditions.

Reduction: Sodium borohydride is a common reducing agent.

Substitution: Various halides and nucleophiles can be used depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or amines.

Applications De Recherche Scientifique

GlcNAc beta(1-3)GalNAc-alpha-Thr has numerous applications in scientific research:

Chemistry: It is used in the study of glycosylation processes and the synthesis of complex carbohydrates.

Biology: It plays a role in understanding cell-cell interactions and protein stability.

Industry: It is used in the production of glycoproteins and other biopharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

GalNAc-alpha-O-Ser/Thr: Another common glycopeptide involved in mucin-type O-glycosylation.

GlcNAc-beta-O-Ser: Similar in structure but differs in the linkage and specific sugar moieties attached.

Uniqueness

GlcNAc beta(1-3)GalNAc-alpha-Thr is unique due to its specific glycosidic linkage and the presence of both N-acetylglucosamine and N-acetylgalactosamine. This unique structure makes it particularly useful in studying specific glycosylation patterns and their biological implications .

Propriétés

IUPAC Name |

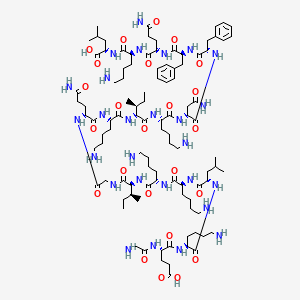

(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N3O13/c1-6(11(21)18(31)32)33-20-13(23-8(3)27)17(15(29)10(5-25)35-20)36-19-12(22-7(2)26)16(30)14(28)9(4-24)34-19/h6,9-17,19-20,24-25,28-30H,4-5,21H2,1-3H3,(H,22,26)(H,23,27)(H,31,32)/t6-,9+,10+,11+,12+,13+,14-,15+,16-,17-,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSPZGKRTLZXAV-RGVQASSVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO)O)O[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693687 | |

| Record name | (2S,3R)-3-{[(2S,3S,4R,5R,6S)-3-Acetamido-4-{[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-aminobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286959-52-2 | |

| Record name | (2S,3R)-3-{[(2S,3S,4R,5R,6S)-3-Acetamido-4-{[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-aminobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.